Chlorpheniramine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
56343-98-7 |
|---|---|
Molecular Formula |
C16H20Cl2N2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H |
InChI Key |
NOXNCSQBTYNMHD-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |
Other CAS No. |
56343-98-7 |
Related CAS |
25523-97-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations of Chlorpheniramine
Established Synthetic Routes for Chlorpheniramine (B86927) Base
The synthesis of chlorpheniramine has been approached through various routes, with two prominent strategies being cyanide-based pathways and pyridine (B92270) alkylation.
Cyanide-based Synthesis Pathways
A prevalent method for synthesizing chlorpheniramine involves the use of a cyanide intermediate. wikipedia.orgsmolecule.compatsnap.com This pathway typically begins with the reaction of 4-chlorophenylacetonitrile and 2-chloropyridine (B119429) in the presence of a strong base like sodium amide. wikipedia.orgpatsnap.com This initial step forms the intermediate 4-chlorophenyl(2-pyridyl)acetonitrile. wikipedia.orgsmolecule.com
Subsequent alkylation of this intermediate with 2-dimethylaminoethylchloride, again in the presence of sodium amide, yields γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. wikipedia.orgsmolecule.com The final step involves the hydrolysis and decarboxylation of this cyano-intermediate to produce the chlorpheniramine base. wikipedia.orgsmolecule.com
A variation of this route involves reacting p-chlorobenzonitrile and 2-bromopyridine (B144113) with sodium amide to generate the same initial intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232). google.com This is then reacted with N,N-dimethylchloroethane hydrochloride to form 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butyronitrile, which is then converted to chlorpheniramine using a strong base like sodium hydroxide. google.com
Table 1: Key Reactions in Cyanide-Based Synthesis of Chlorpheniramine
| Step | Reactants | Reagents | Product |
| 1 | 4-chlorophenylacetonitrile, 2-chloropyridine | Sodium amide | 4-chlorophenyl(2-pyridyl)acetonitrile |
| 2 | 4-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchloride | Sodium amide | γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine |
| 3 | γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | Acid/Base, Heat | Chlorpheniramine |
Pyridine Alkylation Strategies
An alternative established route to chlorpheniramine involves the direct alkylation of pyridine. wikipedia.orgiiab.megpatindia.com In this method, pyridine is alkylated with 4-chlorobenzyl chloride to produce 2-(4-chlorobenzyl)pyridine. gpatindia.com This intermediate is then further alkylated with 2-dimethylaminoethylchloride in the presence of sodium amide to yield chlorpheniramine. wikipedia.orgiiab.megpatindia.com
Another patented approach describes the reaction of p-chlorobenzyl chloride with acetylene (B1199291) gas, catalyzed by cobaltocene, to synthesize p-chlorobenzyl pyridine. google.com This is then reacted with N,N-dimethyl chloroethane (B1197429) under the influence of sodium amide to generate chlorpheniramine. google.com
Advanced Synthetic Approaches and Intermediate Chemistry
Continual research aims to enhance the efficiency and purity of chlorpheniramine synthesis through advanced techniques and a deeper understanding of intermediate chemistry.
Purification Strategies for Synthetic Intermediates
The purity of the final chlorpheniramine product is highly dependent on the purity of its synthetic intermediates. Impurities can arise from starting materials, by-products, and intermediates formed during the manufacturing process. conicet.gov.ar
One patented method for purifying the intermediate 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile involves reacting the crude product with an ethyl acetate (B1210297) solution of hydrogen chloride to form a hydrochloride precipitate. google.com This allows for the isolation and purification of the intermediate, leading to a higher purity final product. google.com Another approach involves washing the crude intermediate with a mixed solvent, such as n-hexane/ethyl acetate, to improve purity. patsnap.com
Stereoisomerism and Enantiomeric Purity in Synthesis
Chlorpheniramine possesses a single chiral center, leading to the existence of two enantiomers (mirror-image stereoisomers): (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. wikipedia.orgguidetopharmacology.org The commercially available drug is typically a racemic mixture of these two isomers. wikipedia.orgsmolecule.com
The dextrorotatory stereoisomer, dexchlorpheniramine (B1670334), which is the (S)-enantiomer, is known to be the more active form. wikipedia.org Studies have shown that the S-enantiomer has a significantly greater affinity for the H1 histamine (B1213489) receptor compared to the L-enantiomer. wikipedia.org
Ensuring enantiomeric purity is a key consideration in advanced synthetic strategies. Chiral resolution methods, such as preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase, have been developed to separate the enantiomers of chlorpheniramine. google.com Additionally, analytical techniques like capillary electrophoresis with cyclodextrin-based chiral selectors are employed to verify the enantiomeric purity of chlorpheniramine samples. mdpi.comnih.gov
Characterization of (S)-(+)- and (R)-(−)-Enantiomers
The differentiation and characterization of the (S)-(+)- and (R)-(−)-enantiomers of chlorpheniramine are crucial for understanding their distinct pharmacological profiles. Various analytical techniques are employed for their separation and identification.
High-performance liquid chromatography (HPLC) is a primary method for the enantioselective determination of chlorpheniramine enantiomers. dergipark.org.trresearchgate.net Chiral stationary phases (CSPs) are instrumental in achieving this separation. One effective approach involves the use of an ovomucoid-conjugated column, which allows for the resolution of racemic chlorpheniramine. researchgate.netoup.com Another successful method utilizes an amylose (B160209) tris(3,5-dimethylphenylcarbamate) column. dergipark.org.tr The mobile phase composition is also critical; a mixture of n-hexane, isopropanol, and diethylamine (B46881) has been shown to provide excellent separation. dergipark.org.tr Furthermore, preparative HPLC using a C18 column with a mobile phase containing sulfobutyl ether-beta-cyclodextrin copolymer as a chiral selector has been developed for the chiral resolution of chlorpheniramine. google.com
The detection of the separated enantiomers can be accomplished using various detectors. A photodiode array (PDA) detector is commonly used, with detection typically set at a wavelength of around 258 nm. dergipark.org.tr Additionally, coupling HPLC with circular dichroism (CD) and optical rotation (OR) detectors (HPLC-CD-OR) allows for the online measurement of CD spectra and specific rotation, which can aid in the assignment of the absolute configuration of each enantiomer. jcchems.com
Liquid chromatography-mass spectrometry (LC/MS) is another powerful technique for the quantification of chlorpheniramine enantiomers in biological samples. nih.gov This method offers high sensitivity and selectivity. nih.gov Under specific chromatographic conditions, the (R)-(−)-enantiomer can be eluted before the (S)-(+)-enantiomer. nih.gov
The chiroptical properties of the enantiomers are distinct. The (S)-enantiomer is dextrorotatory, designated as (+), while the (R)-enantiomer is levorotatory, designated as (−). nih.govoup.com The absolute configuration of the enantiomers has been confirmed through X-ray crystallography and is consistent with predictions from time-dependent density functional theory (TD-DFT) calculations. jcchems.com
Interactive Data Table: Chromatographic and Spectroscopic Data for Chlorpheniramine Enantiomers
| Parameter | (S)-(+)-Chlorpheniramine | (R)-(−)-Chlorpheniramine | Reference |
| Retention Time (min) on Chiralpak AD-H | 9.63 ± 0.05 | 11.36 ± 0.08 | dergipark.org.tr |
| Retention Time (min) via LC/MS | 18.9 ± 2.20 | 17.5 ± 2.10 | nih.gov |
| Limit of Quantification (µg/mL) via HPLC-PDA | 0.88 | 1.31 | dergipark.org.tr |
| Limit of Detection (µg/mL) via HPLC-PDA | 0.29 | 0.44 | dergipark.org.tr |
| Oral Clearance (CLoral) in Extensive Metabolizers (l h−1 kg−1) | 0.49 ± 0.08 | 1.07 ± 0.15 | nih.gov |
| Maximum Plasma Concentration (Cmax) in Extensive Metabolizers (ng ml−1) | 12.55 ± 1.51 | 5.38 ± 0.44 | nih.gov |
| Elimination Half-Life in Extensive Metabolizers (h) | 18.0 ± 2.0 | Not specified | nih.gov |
Enantioselective Synthesis Strategies and Impact on Compound Properties
The differential pharmacological activity of chlorpheniramine enantiomers has driven the development of enantioselective synthesis strategies to produce the more active (S)-(+)-enantiomer, dexchlorpheniramine.
While several methods exist for the synthesis of racemic chlorpheniramine, the enantioselective production or resolution of the enantiomers is of particular interest. wikipedia.orgpatsnap.com One common synthetic route to racemic chlorpheniramine involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile. wikipedia.org This intermediate is then alkylated with 2-dimethylaminoethylchloride, followed by hydrolysis and decarboxylation to yield chlorpheniramine. wikipedia.org Another approach starts with the alkylation of pyridine with 4-chlorobenzyl chloride. google.com
For the preparation of enantiomerically enriched chlorpheniramine, chiral resolution of the racemate is a common strategy. oup.comgoogle.com This can be achieved through preparative chiral HPLC, as mentioned previously. google.com Another technique is high-speed countercurrent chromatography (HSCCC) using a chiral selector, such as carboxymethyl-β-cyclodextrin, in the mobile phase. tandfonline.comnih.gov
The stereochemistry of chlorpheniramine has a profound impact on its pharmacological properties. The (S)-(+)-enantiomer, dexchlorpheniramine, is significantly more potent as a histamine H1 receptor antagonist than the (R)-(−)-enantiomer. dergipark.org.troup.comeuropa.eu Studies have shown that dexchlorpheniramine has a much higher affinity for the H1 receptor. wikipedia.orgdergipark.org.tr Specifically, dexchlorpheniramine has reported Ki values for the human cloned H1 receptor in the range of 2.67 to 4.81 nM, whereas levchlorpheniramine has Ki values of 211 to 361 nM. wikipedia.org This indicates that the antihistaminic activity resides primarily in the (S)-(+)-enantiomer. wikipedia.org In contrast, the (R)-(−)-enantiomer is associated with sedative side effects. dergipark.org.tr
The stereoselectivity also extends to the pharmacokinetics of the drug. The (S)-(+)-enantiomer is cleared more slowly from the body than the (R)-(−)-enantiomer. nih.gov This is reflected in a lower oral clearance and a higher maximum plasma concentration for the (S)-(+)-enantiomer compared to the (R)-(−)-enantiomer in extensive metabolizers. nih.gov
Interactive Data Table: Pharmacological Properties of Chlorpheniramine Enantiomers
| Property | (S)-(+)-Chlorpheniramine (Dexchlorpheniramine) | (R)-(−)-Chlorpheniramine (Levchlorpheniramine) | Reference |
| Histamine H1 Receptor Affinity (Ki) | 2.67 - 4.81 nM | 211 - 361 nM | wikipedia.org |
| Muscarinic Acetylcholine (B1216132) Receptor Affinity (Ki) | 20 - 30 µM | 40 - 50 µM | wikipedia.org |
| Primary Activity | Antihistaminic | Sedative | dergipark.org.tr |
Molecular Pharmacology and Receptor Interaction Mechanisms of Chlorpheniramine
Histamine (B1213489) H1 Receptor Inverse Agonism
Chlorpheniramine (B86927) is a first-generation antihistamine that primarily exerts its effects through interaction with the histamine H1 receptor. The human histamine H1-receptor is a member of the G-protein coupled receptor (GPCR) superfamily, consisting of a 487-amino acid protein. nih.gov Like other GPCRs, the H1 receptor exists in a dynamic equilibrium between an inactive (off) and an active (on) conformational state. nih.govnih.gov Histamine, the endogenous agonist, binds to and stabilizes the active conformation, shifting the equilibrium towards the "on" state and initiating a physiological response. nih.gov
Contrary to their historical designation as "H1 receptor antagonists," virtually all H1-antihistamines, including chlorpheniramine, function as inverse agonists. nih.govnih.govnih.govwikipedia.org Instead of merely blocking the binding of histamine, an inverse agonist binds to and stabilizes the inactive conformation of the H1 receptor. nih.govnih.gov This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. nih.gov Therefore, the more accurate term for this class of drugs is "H1-antihistamines" rather than "histamine antagonists." nih.gov
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher binding affinity. sciencesnail.compharmacologycanada.org Studies have characterized the binding profile of chlorpheniramine across various receptors. While specific Kd values for chlorpheniramine at the H1 receptor are detailed in specialized pharmacological databases, its high potency is well-established. Research examining its effects on other receptors to determine its selectivity profile provides specific affinity constants. For instance, its affinity for the serotonin (B10506) transporter has been quantified, as noted in the sections below.
Table 1: Binding Affinity of Chlorpheniramine for Serotonin Transporter (SERT)
| Parameter | Value |
| Ki (inhibition constant) | 31 nmol/L |
| IC50 (half maximal inhibitory concentration) | 89 nmol/L |
Data sourced from Tatsumi et al., 1997, as cited in scientific literature. nih.gov
The mechanism of inverse agonism employed by chlorpheniramine involves the specific stabilization of the H1 receptor's inactive state. nih.govnih.gov H1-antihistamines are not structurally related to histamine and bind to different sites on the receptor. nih.gov By binding preferentially to the inactive conformation, the drug effectively "locks" the receptor in this state. This action reduces the number of receptors available to be activated by histamine, thereby suppressing the downstream signaling pathways that lead to allergic symptoms. nih.govnih.gov
Interactions with Other Neurotransmitter Systems
In addition to its primary activity at the H1 receptor, chlorpheniramine is known to interact with other neurotransmitter systems, which accounts for some of its other physiological effects. These interactions include antagonism of muscarinic acetylcholine (B1216132) receptors and inhibition of monoamine transporters.
Chlorpheniramine exhibits notable anticholinergic (or antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine receptors. nih.govnih.gov This action blocks the effects of the neurotransmitter acetylcholine. A comparative study evaluated the binding affinities of chlorpheniramine and other antihistamines at the five human muscarinic cholinergic receptor subtypes (m1-m5). The study found that while the potent muscarinic antagonist Atropine was significantly more potent, chlorpheniramine demonstrated clear affinity for these receptors. nih.gov Chlorpheniramine, along with Atropine and Brompheniramine, could not discriminate between the five muscarinic receptor subtypes. nih.gov These antimuscarinic properties are responsible for some of the classic side effects associated with first-generation antihistamines.
Table 2: Comparative Receptor Affinities at Muscarinic Receptors
| Compound | Receptor Target | Relative Potency |
| Chlorpheniramine | Muscarinic Acetylcholine Receptors (m1-m5) | Less potent than Atropine |
| Atropine | Muscarinic Acetylcholine Receptors (m1-m5) | More potent than Chlorpheniramine |
| Brompheniramine | Muscarinic Acetylcholine Receptors (m1-m5) | No significant difference from Chlorpheniramine |
| Terfenadine | Muscarinic Acetylcholine Receptors | Showed selectivity for the m3 subtype |
Data derived from a comparative study on human muscarinic receptor subtypes. nih.gov
Significant research has demonstrated that chlorpheniramine is a potent inhibitor of the serotonin transporter (SERT). nih.govnih.govsmj.org.sg This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter. Studies dating back to the 1960s identified this property, showing chlorpheniramine to be a more potent serotonin reuptake inhibitor than some tricyclic antidepressants. smj.org.sg Its affinity for the human serotonin transporter has been measured, yielding a Ki value of 31 nmol/L and an IC50 of 89 nmol/L. nih.gov This activity is comparable to that of established antidepressants like venlafaxine, desipramine, and nortriptyline. nih.gov Because its blocking effect on serotonin is stronger than its effect on noradrenaline, it can be classified as a selective serotonin reuptake inhibitor (SSRI). nih.govresearchgate.net
In addition to its effects on serotonin, chlorpheniramine also inhibits the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synapse. nih.govresearchgate.net Its activity at both the serotonin and noradrenaline transporters has led to the suggestion that it could be classified as a selective serotonin and noradrenaline reuptake inhibitor (SSNRI), similar in profile to modern antidepressant drugs like venlafaxine. nih.govresearchgate.net The dual inhibition of both SERT and NET indicates a broader pharmacological profile than is typically associated with an antihistamine.
Dopamine (B1211576) Transporter Affinity
Chlorpheniramine hydrochloride exhibits a nuanced profile of interaction with monoamine transporters. Research indicates that it possesses a weak affinity for the dopamine transporter (DAT). wikipedia.org The binding affinity of a compound is often expressed by its dissociation constant (Kd), where a lower value signifies a stronger binding affinity. Chlorpheniramine has been reported to have a Kd value of 1,060 nM for the dopamine transporter. wikipedia.org
For comparative context, its affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT), has also been characterized. It demonstrates a similarly weak affinity for the norepinephrine transporter with a Kd of 1,440 nM. wikipedia.org In contrast, it shows a significantly higher affinity for the serotonin transporter, acting as a potent serotonin reuptake inhibitor with a Kd value of 15.2 nM. wikipedia.org While its primary action is as a histamine H1 receptor antagonist, these interactions with monoamine transporters may contribute to its broader pharmacological effects. nih.gov
Table 1: Binding Affinity of Chlorpheniramine for Monoamine Transporters
| Transporter | Dissociation Constant (Kd) in nM |
|---|---|
| Dopamine Transporter (DAT) | 1,060 |
| Norepinephrine Transporter (NET) | 1,440 |
| Serotonin Transporter (SERT) | 15.2 |
Intracellular Signaling Pathway Modulation
This compound influences several intracellular signaling pathways, contributing to its therapeutic and pharmacological effects beyond simple histamine receptor antagonism.
Nuclear Factor Kappa B (NF-κB) Activity Suppression
Chlorpheniramine has been shown to suppress the activity of Nuclear Factor Kappa B (NF-κB). nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In studies involving human nasal epithelial cells, histamine was found to significantly increase NF-κB protein levels by 165% compared to untreated controls. nih.gov Treatment with chlorpheniramine was able to significantly reverse this histamine-induced increase in NF-κB. nih.gov By suppressing the NF-κB signaling cascade, chlorpheniramine can attenuate the downstream inflammatory effects mediated by this pathway. nih.gov This suppression is a key mechanism underlying its anti-inflammatory properties. nih.gov
c-Jun N-terminal Kinases (JNK) Modulation
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by a range of stress stimuli and are involved in cellular processes such as differentiation, apoptosis, and inflammatory responses. wikipedia.orgmdpi.com They are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govsemanticscholar.org While the modulation of JNK signaling is a potential therapeutic strategy for various conditions, current research has not established a direct modulatory effect of chlorpheniramine on the JNK pathway.
Aquaporin 5 (AQP5) and Intercellular Adhesion Molecule 1 (ICAM-1) Effects
Chlorpheniramine demonstrates significant effects on the expression of Aquaporin 5 (AQP5), a water channel protein crucial for maintaining hydration of the airway surface. nih.gov Studies have shown that histamine inhibits the expression of AQP5 in human nasal epithelial cells. nih.gov Chlorpheniramine treatment not only reverses this inhibitory effect but also dose-dependently increases AQP5 protein levels. nih.gov This action is linked to its suppression of the NF-κB pathway, which is known to downregulate AQP5 expression. nih.gov By restoring AQP5 levels, chlorpheniramine helps to maintain mucosal defense and airway surface liquid. nih.gov
Table 2: Effect of Chlorpheniramine on Histamine-Induced AQP5 Inhibition
| Treatment | AQP5 Expression Decrease (compared to control) |
|---|---|
| Histamine (10⁻⁴ M) | 56.95% |
| Histamine + Chlorpheniramine (10⁻⁵ M) | 54.11% |
| Histamine + Chlorpheniramine (10⁻⁴ M) | 4.29% |
Intercellular Adhesion Molecule 1 (ICAM-1) is a transmembrane glycoprotein (B1211001) that plays a central role in inflammation by facilitating the adhesion and migration of leukocytes to inflammatory sites. nih.govnih.gov While some modern antihistamines have been shown to modulate the expression of adhesion molecules like ICAM-1, specific studies detailing the direct effects of chlorpheniramine on ICAM-1 expression are not extensively documented in the available research. nih.gov The modulation of ICAM-1 expression is considered an important therapeutic target in allergic inflammation. nih.gov
Computational Chemistry and Structure Activity Relationship Sar Studies of Chlorpheniramine
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is crucial for predicting the activity of new compounds and optimizing lead molecules in drug design.
3D-QSAR studies are pivotal in understanding how the three-dimensional properties of a molecule influence its biological activity. For histamine (B1213489) H1 receptor antagonists, including first-generation agents like chlorpheniramine (B86927), 3D-QSAR techniques are used to build predictive models based on the spatial arrangement of molecular fields (e.g., steric and electrostatic). nih.gov These models help in designing novel antihistamines by identifying the key structural attributes required for potent H1 receptor antagonism. researchgate.net In a comprehensive study involving 129 H1-antihistamines, 3D-QSAR approaches were employed to explore the physicochemical factors that impact their bioactivity. nih.gov
CoMSIA is a 3D-QSAR method that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. A ligand-based CoMSIA model developed for a series of 129 H1 receptor antagonists demonstrated good predictive quality for the bioactivities of new chemical entities. nih.govresearchgate.net The statistical validation of this model confirmed its excellent internal and external predictability, making it a reliable tool for designing novel anti-insomnia agents that target the H1 receptor. researchgate.net The contour maps generated from the CoMSIA model provide valuable insights into the structure-activity relationship, highlighting regions where modifications to the molecular structure could enhance binding affinity. researchgate.net
| CoMSIA Model Statistical Parameters for H1-Antihistamines | |
|---|---|
| Parameter | Value |
| Q² (Cross-validated correlation coefficient) | 0.525 |
| R²ncv (Non-cross-validated correlation coefficient) | 0.891 |
| R²pred (Predictive correlation coefficient for test set) | 0.807 |
Data derived from a study on 129 H1 receptor antagonists. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding mode of drugs like chlorpheniramine and to screen for potential new therapeutic targets.
The primary therapeutic action of chlorpheniramine is mediated by its binding to the histamine H1 receptor (H1R). Molecular docking studies have been instrumental in elucidating this interaction. Chlorpheniramine, like other first-generation antihistamines, acts as an inverse agonist by binding to and stabilizing the inactive conformation of the H1R. nih.gov Docking analyses reveal that the protonated amine of chlorpheniramine forms a crucial salt bridge with a highly conserved aspartate residue (D1073.32) in the orthosteric binding pocket of the H1R. biorxiv.org Additional interactions, including hydrophobic contacts and hydrogen bonds with surrounding residues such as Y4316.51, further anchor the molecule within the binding site. biorxiv.org These specific interactions block the action of endogenous histamine, thereby providing relief from allergic symptoms.
In the search for repurposable drugs against COVID-19, computational studies have explored the interaction of chlorpheniramine with key SARS-CoV-2 proteins. Molecular docking analyses have shown that chlorpheniramine can potentially bind to several essential viral proteins, suggesting a multitarget antiviral effect. biorxiv.orgthebiogrid.org
Main Protease (Mpro or 3CLpro) : Docking studies indicate that chlorpheniramine interacts with the main protease (PDB ID: 6lu7) primarily through hydrophobic interactions. biorxiv.org
Spike Glycoprotein (B1211001) : The interaction with the spike protein (PDB ID: 6vsb) is also predominantly hydrophobic in nature. biorxiv.org By binding to the spike protein, chlorpheniramine may interfere with the virus's ability to attach to host cells.
RNA-dependent RNA Polymerase (RdRp) : Chlorpheniramine's binding to the viral RNA polymerase (PDB ID: 6m71) involves mainly hydrophobic interactions, but is distinguished by the formation of a hydrogen bond between the nitrogen atom of its pyridine (B92270) ring and the amino acid residue Asn:79 A. biorxiv.orgthebiogrid.org This interaction could potentially inhibit viral replication. biorxiv.org
| Summary of Chlorpheniramine Docking with SARS-CoV-2 Proteins | ||
|---|---|---|
| Viral Protein Target | PDB ID | Primary Interaction Type |
| Main Protease (Mpro) | 6lu7 | Hydrophobic-hydrophobic |
| Spike Glycoprotein | 6vsb | Hydrophobic-hydrophobic |
| RNA-dependent RNA Polymerase (RdRp) | 6m71 | Primarily hydrophobic with a key hydrogen bond to Asn:79 A |
Data sourced from molecular docking analyses. biorxiv.org
Molecular Dynamics Simulations to Elucidate Interaction Mechanisms
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a deeper understanding of binding stability and conformational changes. In the context of H1 receptor antagonists, MD simulations have been used as a supplementary tool to analyze and refine the docking conformations of ligands within the H1 receptor binding pocket. nih.govresearchgate.net These simulations can reveal changes in the structure of both the ligand and the receptor upon binding, helping to confirm the stability of key interactions predicted by docking studies. researchgate.net For instance, MD simulations have been used to stabilize homology models of the human H1 receptor before performing docking studies with novel antagonists. nih.gov While comprehensive MD studies focusing specifically on the chlorpheniramine-H1R complex are not extensively detailed, the application of this technique in related studies underscores its importance in validating binding modes and exploring the dynamic nature of the drug-receptor interaction. nih.govresearchgate.net
Chemoinformatics and Structural Analogs
Chemoinformatics and the study of structural analogs play a crucial role in understanding the molecular basis of chlorpheniramine's antihistaminic activity. By analyzing its physicochemical properties and comparing it to related compounds, researchers can elucidate the key structural features required for potent histamine H1 receptor antagonism.
Chemoinformatic Analysis and Physicochemical Properties: Computational tools are essential for predicting and analyzing the properties of drug molecules. For chlorpheniramine, key chemoinformatic descriptors have been well-characterized. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with the H1 receptor.
Table 1: Physicochemical Properties of Chlorpheniramine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂ | nih.gov |
| Molecular Weight | 274.79 g/mol | nih.gov |
| pKa (weak base) | 9.2 | researchgate.net |
| LogP (Octanol-Water Partition Coefficient) | 3.38 | nih.gov |
Quantitative structure-activity relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate a compound's chemical structure with its biological activity. While many studies focus on broader classes of antihistamines, the principles are directly applicable to chlorpheniramine. For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to model and predict the bioactivity of H1-antihistamines. nih.govtandfonline.comnih.gov A notable CoMSIA model for H1-antihistamines demonstrated good predictive quality with a high correlation coefficient, indicating its utility in designing new, potent compounds. researchgate.net
Structural Analogs and Structure-Activity Relationship (SAR): The antihistaminic activity of chlorpheniramine and its analogs is dictated by specific structural features that form the pharmacophore necessary for H1 receptor binding. pharmacy180.com The general structure for this class of compounds includes two aryl groups, a connecting atom (X), an alkyl chain, and a terminal tertiary amine. pharmacy180.comyoutube.com
Key SAR findings for chlorpheniramine and its analogs include:
Diaryl Substitution: The presence of two aryl groups (a p-chlorophenyl ring and a 2-pyridyl ring in chlorpheniramine) is essential for significant H1 receptor affinity. pharmacy180.com
Chiral Center: The carbon atom connecting the two aryl rings and the alkyl chain is a chiral center. This chirality is crucial for stereoselective binding to the H1 receptor. pharmacy180.compioneerpublisher.com The S-(+)-enantiomer, dexchlorpheniramine (B1670334), is the more active isomer, exhibiting significantly higher binding affinity for the H1 receptor than the R-(-)-enantiomer. wikipedia.org
Terminal Amine: A terminal tertiary amine that can be protonated is required for a strong interaction with the H1 receptor. pharmacy180.comyoutube.com
Alkyl Chain: An ethylene (B1197577) chain typically separates the chiral carbon from the terminal nitrogen. Branching this chain generally leads to a decrease in activity. pharmacy180.com
The "pheniramines" are a classic example of structural analogs where minor modifications lead to differences in activity. t3db.cafoodb.ca By altering the substituent on the phenyl ring, different compounds with varying potencies are produced.
Table 2: Comparison of Pheniramine Analogs
| Compound | Phenyl Ring Substituent | Key Characteristic |
|---|---|---|
| Pheniramine | -H | The parent compound of the series. researchgate.netnih.gov |
| Chlorpheniramine | -Cl (para position) | The chloro-substituted analog with enhanced potency. drugbank.com |
| Brompheniramine | -Br (para position) | The bromo-substituted analog, also a potent antihistamine. |
The structural framework of chlorpheniramine has also been compared to other classes of drugs. For example, it has been identified as a structural analog of aminoquinolines, such as chloroquine, due to shared features like a chlorophenyl group, a nitrogen-containing aromatic ring (pyridine), an alkyl sidechain, and a terminal tertiary amine. This structural similarity has prompted research into other potential biological activities for chlorpheniramine beyond its established antihistaminic effects.
Biotransformation Pathways and Metabolic Characterization of Chlorpheniramine
Cytochrome P450 Enzyme Involvement
The biotransformation of chlorpheniramine (B86927) is heavily dependent on the cytochrome P450 superfamily of enzymes located in the liver. This enzyme system is responsible for the phase I metabolism of a wide array of xenobiotics. mdpi.com While multiple CYP isoforms exist, research has identified specific enzymes that play a predominant role in the metabolism of chlorpheniramine.
CYP2D6 is a key enzyme in the metabolism of chlorpheniramine in humans. nih.govnih.gov This particular isozyme is known for its genetic polymorphism, which leads to significant interindividual variability in metabolic capacity. nih.gov Individuals can be categorized based on their CYP2D6 activity, primarily as extensive metabolizers (EMs) or poor metabolizers (PMs). nih.govresearchgate.net This genetic variation is a significant factor in the observed variability in chlorpheniramine's pharmacokinetics and pharmacodynamics. nih.gov Studies have shown that individuals who are poor metabolizers with respect to CYP2D6 have greater systemic exposure to chlorpheniramine compared to extensive metabolizers. nih.govnih.gov
Chlorpheniramine has a chiral carbon center and is typically administered as a racemic mixture of two enantiomers: (S)-(+)-chlorpheniramine and (R)-(−)-chlorpheniramine. nih.gov The elimination of these enantiomers is stereoselective, a process in which CYP2D6 plays a crucial role. nih.govnih.gov Research indicates that the (S)-(+)-enantiomer, which is the more pharmacologically active form, is cleared more slowly than the (R)-(−)-enantiomer in humans. nih.govnih.gov
In individuals classified as extensive metabolizers, this stereoselectivity is evident in key pharmacokinetic parameters. For the (S)-(+)-enantiomer, the mean maximum plasma concentration (Cmax) is higher, and the oral clearance (CLoral) is lower compared to the (R)-(−)-enantiomer. nih.govnih.gov This suggests that CYP2D6 preferentially metabolizes the (R)-(−)-enantiomer, leading to the slower elimination of the more active (S)-(+)- form.
| Parameter | (S)-(+)-chlorpheniramine | (R)-(−)-chlorpheniramine |
|---|---|---|
| Cmax (ng ml⁻¹) | 12.55 ± 1.51 | 5.38 ± 0.44 |
| CLoral (l h⁻¹ kg⁻¹) | 0.49 ± 0.08 | 1.07 ± 0.15 |
Identification of Key Metabolites
The metabolism of chlorpheniramine results in the formation of several metabolites, with five having been detected in human urine or plasma. nih.gov The primary metabolic pathway is N-demethylation, which produces two principal metabolites. nih.gov
The initial step in the primary metabolic pathway is the N-demethylation of the parent compound. This reaction involves the removal of one of the two methyl groups from the tertiary amine of the chlorpheniramine molecule. The resulting product is the secondary amine, N-desmethylchlorpheniramine, also known as monodesmethylchlorpheniramine. nih.gov
Following the formation of the monodesmethyl metabolite, a subsequent N-demethylation reaction can occur. This second step removes the remaining methyl group, leading to the formation of didesmethylchlorpheniramine. nih.gov Along with N-desmethylchlorpheniramine, this compound is a major product of chlorpheniramine's biotransformation. nih.gov
Influence of Metabolic Inhibition on Compound Disposition
The inhibition of key metabolic enzymes can significantly alter the disposition of chlorpheniramine. Given the central role of CYP2D6, specific inhibitors of this enzyme can markedly change the drug's pharmacokinetic profile. Quinidine (B1679956), a potent inhibitor of CYP2D6, has been used in studies to demonstrate this effect. nih.gov
When quinidine is co-administered with chlorpheniramine to extensive metabolizers, it effectively converts them to a poor metabolizer phenotype by blocking the CYP2D6 metabolic pathway. nih.gov This inhibition leads to a substantial increase in systemic exposure to both chlorpheniramine enantiomers. nih.gov For the more active (S)-(+)-enantiomer, administration of quinidine results in a significant reduction in oral clearance and a prolongation of its elimination half-life. nih.govnih.gov A similar, though less pronounced, decrease in oral clearance is also observed for the (R)-(−)-enantiomer. nih.govnih.gov These findings underscore the potential for prolonged effects if chlorpheniramine is taken with other drugs that inhibit CYP2D6 activity. nih.gov
| Parameter | Chlorpheniramine Alone | Chlorpheniramine + Quinidine |
|---|---|---|
| Cmax (ng ml⁻¹) | 12.55 ± 1.51 | 13.94 ± 1.51 |
| CLoral (l h⁻¹ kg⁻¹) | 0.49 ± 0.08 | 0.22 ± 0.03 |
| Elimination Half-life (h) | 18.0 ± 2.0 | 29.3 ± 2.0 |
In individuals who are naturally poor metabolizers of CYP2D6, the administration of an inhibitor like quinidine does not result in a substantial change in clearance, as this metabolic pathway is already deficient. nih.govnih.gov
Advanced Analytical Methodologies for Characterization and Quantification of Chlorpheniramine Hydrochloride
Spectroscopic Techniques
Spectroscopic techniques are instrumental in the analysis of chlorpheniramine (B86927) hydrochloride, offering rapid and non-destructive methods for both qualitative and quantitative assessment.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely employed technique for the quantification of chlorpheniramine hydrochloride, often favored for its simplicity and cost-effectiveness. The analysis is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
Absorption Maxima: The wavelength at which this compound exhibits maximum absorbance (λmax) is a key parameter for its quantification. In a 0.1N hydrochloric acid (HCl) solution, chlorpheniramine maleate (B1232345) shows a characteristic absorption maximum at approximately 261-262 nm. who.intiajps.comjpsbr.org This wavelength is frequently used for its determination in bulk and pharmaceutical dosage forms. who.intiajps.com Studies have shown that the choice of solvent can influence the absorbance, with 0.1N HCl providing higher absorbance compared to acetate (B1210297) buffer, phosphate (B84403) buffer, or distilled water. who.intresearchgate.net The linearity of the method has been demonstrated in concentration ranges such as 10-60 µg/ml and 20-60µg/mL, with high correlation coefficients (R² value of 0.9998), indicating a strong linear relationship between absorbance and concentration. who.intiajps.com
Area Under Curve (AUC): The Area Under Curve (AUC) method is another spectrophotometric approach for the estimation of chlorpheniramine. This technique involves measuring the area under the absorption spectrum over a specific wavelength range. For chlorpheniramine maleate, the wavelength range of 245-267 nm has been utilized for analysis. researchgate.netresearchgate.net Similar to the absorption maxima method, the AUC method has shown to obey Beer's law within a concentration range of 5 to 50 μg/mL. researchgate.net
Classical Least Squares (CLS): Chemometric methods, such as Classical Least Squares (CLS), can be applied to spectrophotometric data for the simultaneous determination of chlorpheniramine maleate in the presence of other compounds. These methods utilize mathematical and statistical approaches to analyze multicomponent systems without the need for prior separation. ijrpr.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the structural elucidation and identification of this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its functional groups. The resulting IR spectrum provides a unique "fingerprint" of the compound.
Key characteristic peaks in the IR spectrum of chlorpheniramine maleate correspond to the vibrations of its specific functional groups. These include:
C=O stretching around 1700 cm⁻¹
C-H stretching around 2900 cm⁻¹
C=N stretching around 1640 cm⁻¹
C=C stretching around 1600 cm⁻¹
C-O stretching around 1100 cm⁻¹
C-H bending around 880 cm⁻¹ mdpi.com
Attenuated Total Reflectance (ATR)-IR spectroscopy, coupled with chemometrics, has been used for the non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized for this purpose.
¹H-NMR spectroscopy has been successfully applied for the quantitative determination of chlorpheniramine maleate in tablets and injections. semanticscholar.orgnih.gov The spectrum provides information on the chemical environment of each proton in the molecule, allowing for both identification and quantification.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly sensitive and specific technique used for the determination of the molecular weight and fragmentation pattern of chlorpheniramine. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov
Electron ionization (EI) is a common method used to generate the mass spectrum of chlorpheniramine. nist.gov The technique can be coupled with liquid chromatography (LC-MS) for the simultaneous quantification of chlorpheniramine maleate and other compounds in various matrices. scispace.com For instance, in LC-MS/MS analysis, a parent to product ion transition of m/z 275.0 ≥ 230.0 has been used for the quantitation of chlorpheniramine maleate. scispace.com The linearity of such methods has been established in concentration ranges of 10–200 ng/ml. scispace.com
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as pharmaceutical formulations and biological fluids.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of this compound. It offers high resolution, sensitivity, and specificity. A typical HPLC system consists of a stationary phase (a column packed with small particles) and a mobile phase (a liquid that flows through the column).
Various HPLC methods have been developed for the simultaneous determination of this compound with other active ingredients in pharmaceutical preparations. indexcopernicus.comnih.govresearchgate.net These methods often utilize reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. indexcopernicus.comresearchgate.netresearchgate.net
Table 1: HPLC Method Parameters for Chlorpheniramine Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| µBondapak CN RP (125 Å, 10 µm, 3.9 x 150 mm) | Acetonitrile and Phosphate Buffer (pH 6.22, 78:22) | Not Specified | Not Specified | 3.44 | scispace.com |
| Phenomenex Luna 5µ CN 100A (250×4.6mm×5µ) | Phosphate Buffer (pH 6.2): Acetonitrile (70:30 v/v) | 1 | 215 | 2.43 | indexcopernicus.com |
| C8 (250mm × 4.6mm, 5µm) | 0.01M Phosphate Buffer: Acetonitrile (70:30), pH 3 | 1 | 230 | 7.58 | researchgate.net |
The detection is commonly performed using a UV detector at a specific wavelength, such as 215 nm or 230 nm. indexcopernicus.comresearchgate.net The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for identification. For chlorpheniramine, retention times can vary depending on the specific chromatographic conditions. indexcopernicus.comresearchgate.netscispace.com The developed HPLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, the LOD for chlorpheniramine maleate has been reported to be as low as 0.36 µg/mL. researchgate.net
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and shorter analysis times. akjournals.comsigmaaldrich.com For the analysis of chlorpheniramine, HPTLC methods typically utilize pre-coated silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase. akjournals.com
A suitable mobile phase is selected to achieve good separation of chlorpheniramine from other components in the sample. One such optimized mobile phase for the simultaneous analysis of paracetamol, caffeine, phenylephrine (B352888), and chlorpheniramine consists of methanol, n-butanol, toluene, and acetic acid in a ratio of 8:6:4:0.2 (v/v/v). akjournals.com After development, the plates are scanned using a densitometer at a specific wavelength to quantify the separated compounds. This technique is valued for its ability to handle multiple samples simultaneously, making it a cost-effective and efficient analytical tool. akjournals.comstudylib.net
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of chlorpheniramine, often used for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). scispace.com For GC analysis, chlorpheniramine is typically extracted from the sample matrix. For instance, in the analysis of ointments, this compound is first dissolved in 0.5 M HCl, followed by alkalization and extraction of the chlorpheniramine base with a solvent like chloroform. scispace.com
The separation is achieved on a capillary column, such as a fused silica ZB-5 column. scispace.com The oven temperature is programmed to ensure optimal separation. A typical temperature program might start at an initial temperature, hold for a period, and then ramp up to a final temperature. rjptonline.org Detection can be carried out using a flame ionization detector (FID) or a mass spectrometer, which provides structural information for definitive identification. scispace.comrjptonline.org
Liquid Chromatography (LC)
Beyond conventional HPLC, more advanced liquid chromatography techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS), offer enhanced sensitivity and selectivity for the determination of chlorpheniramine, especially in complex biological matrices like plasma and urine. researchgate.net
LC-MS methods often involve a simple liquid-liquid extraction step to isolate the analyte from the biological sample. researchgate.net The chromatographic separation is performed on a suitable column, followed by detection using a mass spectrometer. This technique allows for very low detection limits, with linearity observed in ranges as low as 0.52-20.8 ng/ml in human plasma. researchgate.net The high sensitivity and specificity of LC-MS make it an invaluable tool in pharmacokinetic and bioequivalence studies.
Electrochemical and Electrokinetic Methods
Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of this compound. These techniques are based on the electrochemical properties of the analyte.
Electrochemical analysis of chlorpheniramine has been performed using techniques such as direct current polarography and voltammetry. thaiscience.infocdnsciencepub.com These methods are based on the reduction or oxidation of chlorpheniramine at an electrode surface. thaiscience.infonih.gov
One study developed a direct current polarographic method based on the reduction of chlorpheniramine in an acidic medium (pH 1.2-4.0). thaiscience.info Another approach utilized voltammetry at a glassy carbon electrode, where the electrochemical behavior of chlorpheniramine was studied in the presence of an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). cdnsciencepub.com The presence of the surfactant was found to enhance the voltammetric response. cdnsciencepub.com The peak current is typically measured as a function of the analyte concentration, and a linear relationship is established for quantification. Square wave voltammetry has demonstrated a linear calibration curve in the concentration range of 1.0–100 μmol/L, with a limit of detection of 28 nmol/L. cdnsciencepub.com These methods have been successfully applied to the analysis of chlorpheniramine in pharmaceutical preparations and biological samples. thaiscience.infocdnsciencepub.com
Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC), a hybrid of capillary electrophoresis and chromatography, has proven to be an effective technique for the simultaneous determination of Chlorpheniramine maleate and other active ingredients in pharmaceutical formulations. nih.govmahidol.ac.th This method is adept at separating both neutral and charged molecules, making it suitable for complex mixtures. wikipedia.orgnih.gov
In a notable application, MEKC was used for the simultaneous analysis of Paracetamol and Chlorpheniramine maleate in cold tablets. nih.govresearchgate.net The separation was achieved using a buffer system composed of sodium dihydrogenphosphate and sodium tetraborate (B1243019) at a pH of 9.0. nih.gov The addition of the surfactant sodium dodecyl sulfate (SDS) above its critical micelle concentration creates micelles that act as a pseudo-stationary phase, enabling the separation of analytes based on their partitioning between the micelles and the aqueous buffer. nih.govwikipedia.org To enhance the separation, acetonitrile was included in the buffer solution. nih.gov The optimized conditions for this separation are detailed in the table below.
The method demonstrated excellent linearity over a concentration range of 10-250 µg/ml. nih.gov The limit of detection (LOD) for Chlorpheniramine maleate was found to be 0.5 µg/ml, and the limit of quantitation (LOQ) was 4 µg/ml, with a relative standard deviation of 2.4%. nih.gov This demonstrates the method's sensitivity and precision for the quantification of Chlorpheniramine maleate in pharmaceutical preparations. nih.gov
Table 1: Optimized Conditions for MEKC Analysis of Chlorpheniramine Maleate
| Parameter | Value |
|---|---|
| Buffer | 10 mM Sodium dihydrogenphosphate-sodium tetraborate |
| pH | 9.0 |
| Surfactant | 50 mM Sodium dodecyl sulfate (SDS) |
| Organic Modifier | 26% v/v Acetonitrile |
| Applied Voltage | 15 kV |
| Temperature | 30°C |
| Capillary Length | 50 cm (effective length) |
| Detection | Diode array detector at 214 nm |
| Linearity Range | 10-250 µg/ml |
| Limit of Detection (LOD) | 0.5 µg/ml |
| Limit of Quantitation (LOQ) | 4 µg/ml |
Flow Injection Analysis (FIA) and Turbidimetric Methods
Flow Injection Analysis (FIA) offers a rapid and automated approach for the determination of Chlorpheniramine. Various detection methods can be coupled with FIA, including chemiluminescence and turbidimetry, providing sensitive and efficient quantification.
One developed FIA method is based on the inhibitory effect of Chlorpheniramine maleate on the chemiluminescence reaction between luminol (B1675438) and potassium ferricyanide (B76249) in an alkaline medium. This method allows for the determination of Chlorpheniramine maleate in the range of 0.1–10.0 µg/mL, with a detection limit of 0.02 µg/mL. The technique has been successfully applied to pharmaceutical preparations.
Another approach utilizes a turbidimetric method coupled with continuous flow injection analysis. This method is based on the reaction of Chlorpheniramine maleate with ammonium (B1175870) ceric(IV) sulphate in an acidic medium, which results in the formation of a yellowish-white precipitate. The amount of light reflected by the precipitate is measured to quantify the analyte. This turbidimetric method demonstrated a linear calibration curve in the range of 0.07–5 mmol/L, with a limit of detection of 195 ng/10 μL. The relative standard deviation (RSD%) was less than 0.2% for concentrations of 1.0, 1.5, and 4.0 mmol/L, indicating high precision.
Table 2: Comparison of FIA-based Methods for Chlorpheniramine Maleate
| Method | Principle | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| FIA-Chemiluminescence | Inhibition of luminol-potassium ferricyanide reaction | 0.1–10.0 µg/mL | 0.02 µg/mL |
| FIA-Turbidimetry | Reaction with ammonium ceric(IV) sulphate | 0.07–5 mmol/L | 195 ng/10 μL |
Immunoassay Development for Detection
Immunoassays provide a highly specific and sensitive alternative for the detection of Chlorpheniramine. The development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been reported for the detection of Chlorpheniramine maleate in herbal teas, where it is sometimes found as an illegal additive. researchgate.netelsevierpure.com
This immunoassay is based on polyclonal antibodies produced after immunizing rabbits with a specially designed hapten conjugated to a carrier protein. elsevierpure.com In one study, two novel haptens, PEM and bepotastine (B66143) (PB1), which mimic the structure of Chlorpheniramine maleate, were synthesized. researchgate.net The resulting polyclonal antibody, PB1-Ab, demonstrated high sensitivity and specificity for Chlorpheniramine maleate. researchgate.net
Under optimal conditions, the developed ic-ELISA using the PB1-Ab antibody exhibited a half-maximal inhibitory concentration (IC50) of 1.18 µg/L and a limit of detection (LOD) of 0.07 µg/L for Chlorpheniramine maleate. researchgate.netindexcopernicus.com The assay showed good recovery rates, ranging from 87.7% to 94.0%, with coefficients of variation between 2.2% and 9.4%. researchgate.netindexcopernicus.com The results of this immunoassay were consistent with those obtained using the standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, confirming its validity and reliability for screening purposes. researchgate.net
Table 3: Performance Characteristics of ic-ELISA for Chlorpheniramine Maleate
| Parameter | Value |
|---|---|
| Assay Type | Indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) |
| Antibody | Polyclonal antibody (PB1-Ab) |
| Hapten | Bepotastine (PB1) |
| IC50 | 1.18 µg/L |
| Limit of Detection (LOD) | 0.07 µg/L |
| Recovery Rate | 87.7% to 94.0% |
| Coefficient of Variation (CV) | 2.2% to 9.4% |
Degradation Pathways and Stability Profiling of Chlorpheniramine Hydrochloride
Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. It is a crucial component in the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule. Studies have been conducted on chlorpheniramine (B86927) maleate (B1232345), the salt form most commonly used in formulations, to evaluate its stability under various stress conditions, including oxidation, hydrolysis, heat, and light. researchgate.net
One comprehensive study quantified the degradation of chlorpheniramine maleate under several stress conditions, revealing its susceptibility to basic hydrolysis and thermal stress in particular. nih.gov The results from such studies are summarized in the table below.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) |
| Acidic Hydrolysis | 1.0 M & 5.0 M HCl | 20 h at 25°C & 1 h at 40°C | 2.31% |
| Basic Hydrolysis | 1.0 M & 5.0 M NaOH | 20 h at 25°C & 1 h at 40°C | 10.49% |
| Oxidative Degradation | Not Specified | Not Specified | 4.10% |
| Thermal Degradation | Dry Heat | Not Specified | 10.39% |
| Photolytic Degradation | Not Specified | Not Specified | 3.59% |
| Data sourced from a stability-indicating HPLC method study for aminophylline (B1665990) and chlorpheniramine maleate. nih.gov |
Chlorpheniramine has been subjected to oxidative stress conditions to assess its stability. In forced degradation studies, hydrogen peroxide (H₂O₂) is commonly used as the oxidizing agent. researchgate.netresearchgate.net One study observed 4.10% degradation of chlorpheniramine maleate under oxidative stress. nih.gov Another investigation utilized 3% hydrogen peroxide at 90°C for two hours to induce degradation. iomcworld.org A separate study employed 5% H₂O₂ as the stressor. researchgate.net These tests indicate that the molecule has a moderate susceptibility to oxidation.
The stability of chlorpheniramine hydrochloride in aqueous solutions is significantly influenced by pH. Forced degradation studies have explored its behavior under both acidic and basic conditions. viu.ca In one study, significant degradation of 10.49% was observed under basic conditions (using 1.0 M and 5.0 M NaOH), while acidic conditions (1.0 M and 5.0 M HCl) resulted in a much lower degradation of 2.31%. nih.gov Another study using 1N NaOH noted that the hydrolysis caused the chlorpheniramine peak to not be completely separated from the degradation product peak in the resulting chromatogram, suggesting the formation of interfering substances. researchgate.net These findings collectively indicate that chlorpheniramine is more liable to degradation in alkaline environments compared to acidic ones.
To evaluate the impact of temperature on stability, chlorpheniramine has been exposed to dry heat. A notable degradation of 10.39% was reported under thermal stress conditions. nih.gov The conditions for thermal stress in various studies have included heating a solution at 90°C for two hours and exposing the solid drug to dry heat at 105°C. researchgate.netiomcworld.org These studies confirm that high temperatures can lead to significant degradation of the compound.
Exposure to light can also induce degradation of photosensitive compounds. Photostability studies on chlorpheniramine have been conducted by exposing it to both sunlight and UV radiation. researchgate.netiomcworld.org One study reported 3.59% degradation under photolytic stress. nih.gov The conditions used in these studies have included exposure to UV radiation at a wavelength of 254 nm and exposure to direct sunlight for extended periods, such as 72 hours. researchgate.netiomcworld.org Another study investigated the photodegradation of chlorpheniramine in an aqueous medium using a heterogeneous photo-Fenton-like process, which involves the formation of hydroxyl radicals (˙HO) upon activation by solar radiation. rsc.org These results suggest that chlorpheniramine is somewhat sensitive to light and should be protected from prolonged exposure.
Identification of Degradation Products and Mechanisms
Analysis of samples from forced degradation studies reveals that the chlorpheniramine maleate salt can split into its constituent parts: chlorpheniramine and maleic acid. researchgate.net However, further degradation and interaction products can also be formed, particularly in multi-component formulations.
In pharmaceutical preparations containing both phenylephrine (B352888) hydrochloride and chlorpheniramine maleate, a specific degradation product has been identified through stability studies. acs.orgceu.es This product was determined to be a "Michael addition" adduct of phenylephrine and maleic acid, indicating an interaction between one of the active ingredients and the counter-ion of the other. acs.orgnih.gov
| Degradation Product | Formation Condition | Analytical Method |
| Chlorpheniramine and Maleic Acid | Forced degradation (heat, UV, acid, base, oxidation) | HPLC |
| "Michael addition" adduct of phenylephrine and maleic acid | Interaction in multi-component formulations | LC/MS, MS/MS, NMR |
A significant finding regarding the stability of chlorpheniramine maleate in solution is the specific degradation of the maleate moiety. nih.gov A stability-indicating HPLC method that allows for the simultaneous determination of both chlorpheniramine and maleate demonstrated that in an aqueous solution of a commercial cough drug kept at room temperature, the maleate content gradually decreased over several days, while the chlorpheniramine content remained stable. nih.gov A similar decrease to zero was observed in a simple aqueous solution of maleic acid. nih.gov
Interestingly, no corresponding degradation peaks were detected by a UV detector, and the disappearance of maleate was confirmed by GC-MS. nih.gov This evidence suggests that the maleate moiety of chlorpheniramine maleate can decompose, potentially to carbon dioxide, while the active chlorpheniramine base remains intact. nih.gov
Adduct Formation with Co-formulated Compounds
While specific adduct formation with excipients is not extensively detailed in the public literature, stability studies have investigated the interaction and degradation of components co-formulated with chlorpheniramine, such as in chlorpheniramine maleate. Research has demonstrated the instability of the maleate moiety in aqueous solutions of the drug.
In one study, a commercial cough medicine containing chlorpheniramine maleate was dissolved in water and monitored at room temperature. nih.govjst.go.jp It was observed that while the chlorpheniramine content remained stable, the maleate concentration gradually decreased over several days. nih.govjst.go.jp A parallel experiment with a simple aqueous solution of maleic acid at the same concentration confirmed this degradation, with the maleate content eventually reaching zero. nih.gov The absence of detectable degraded peaks on the HPLC chromatogram suggested that the maleate moiety decomposed into smaller molecules, potentially carbon dioxide. nih.gov
Further investigations into cough syrups containing chlorpheniramine maleate have also noted the impact of other active ingredients on its stability. For instance, the presence of ephedrine (B3423809) hydrochloride was found to accelerate the deterioration of chlorpheniramine maleate compared to formulations without it. actapharmsci.com Another study identified a novel degradation product in formulations containing both phenylephrine hydrochloride and chlorpheniramine maleate, indicating a direct interaction between the two components under standard stability testing conditions. researchgate.net
Environmental Degradation Pathways
Chlorpheniramine is a pharmaceutical pollutant frequently detected in water environments and wastewater effluents. researchgate.net Its persistence and potential for transformation into harmful byproducts have prompted research into its environmental degradation pathways. researchgate.net
Photocatalytic Degradation in Aqueous Media
Photocatalysis has been explored as a tertiary treatment method for removing chlorpheniramine from aqueous media. One effective process is the heterogeneous photo-Fenton like (HPFL) process, which utilizes a photocatalyst, such as an organic carbon xerogel incorporated with iron (Fe³⁺), and solar radiation. semanticscholar.orgamanote.com In this process, the material containing Fe(III) and surface oxygenated groups can be activated by visible radiation, making it effective for oxidizing contaminants. semanticscholar.orgamanote.com
The degradation mechanism primarily involves the formation of hydroxyl radicals (•OH), which are highly reactive and capable of breaking down the contaminant molecule. semanticscholar.orgamanote.com Kinetic studies have shown that the HPFL process significantly accelerates degradation compared to photolysis alone. semanticscholar.orgamanote.com
Table 1: Kinetic Constants for Chlorpheniramine Degradation
| Degradation Process | Kinetic Constant (k) | Reference |
|---|---|---|
| Heterogeneous Photo-Fenton like (HPFL) | 4.20 × 10⁻¹ min⁻¹ | semanticscholar.orgamanote.com |
| Photolysis | 1.57 × 10⁻³ min⁻¹ | semanticscholar.orgamanote.com |
**7.3.2. Catalytic Degradation (e.g., using Iron-Incorporated Carbon Materials with H₂O₂) **
Iron-incorporated carbon materials have proven to be effective catalysts for the degradation of chlorpheniramine in the presence of hydrogen peroxide (H₂O₂). A composite of graphene oxide and magnetite (GO-Fe₃O₄) acts as both an adsorbent and a catalyst in a Fenton-like process. nih.gov This dual function creates a synergistic effect, enhancing the removal of chlorpheniramine from water. nih.gov
The process involves both adsorption of chlorpheniramine onto the catalyst surface and its subsequent oxidation. Kinetic studies show that both the oxidation and adsorption reactions follow a second-order kinetics model. nih.govjst.go.jp The efficiency of the degradation is influenced by factors such as the pH of the solution, the concentration of H₂O₂, and the physical properties of the catalyst, like micropore volume and surface area. nih.govjst.go.jp Optimal removal has been observed at a pH of 9. jst.go.jp
Table 2: Second-Order Kinetic Models for Chlorpheniramine Removal by GO-Fe₃O₄-H₂O₂
| Reaction | Rate Constant (k) | Reference |
|---|---|---|
| Oxidation | 5.1 (±0.2) × 10⁻³ (mg g⁻¹)⁻¹ min⁻¹ | nih.govjst.go.jp |
| Adsorption | 2.7 (±0.1) × 10⁻³ (mg g⁻¹)⁻¹ min⁻¹ | nih.govjst.go.jp |
However, the reusability of the GO-Fe₃O₄ catalyst can be limited. Studies have shown a significant decrease in removal efficiency (around 44.9%) after five cycles without regeneration, which is attributed to the structural fracture of the composite material. nih.govjst.go.jp
Adsorption Mechanisms in Environmental Matrices
Adsorption is a key process in the environmental fate of chlorpheniramine, facilitating its transfer from the aqueous phase to solid matrices. Various materials, including activated carbons and mineral clays, have been studied for their capacity to adsorb this compound.
The adsorption of chlorpheniramine is significantly influenced by the solution's pH. nih.gov This is due to the electrostatic attraction between the surface of the adsorbent and the chlorpheniramine molecule, which exists as a cationic species in the pH range of 5 to 9. nih.gov For example, on activated carbon, the surface is typically negatively charged in this pH range, promoting strong electrostatic attraction. nih.gov At higher pH levels (e.g., pH 11), π-π stacking interactions become the predominant adsorption mechanism. nih.gov
Materials like graphene oxide-magnetite (GO-Fe₃O₄) composites have also been shown to be effective adsorbents, with adsorption likely occurring via a chemical process (chemisorption). actapharmsci.com The efficiency of adsorption can be affected by the environmental matrix; for instance, the presence of other substances in real wastewater can reduce the adsorption capacity of materials like activated carbon compared to their performance in deionized water. actapharmsci.com
Table 3: Maximum Adsorption Uptake of Chlorpheniramine on Activated Carbon
| Adsorbent | pH | Temperature (°C) | Maximum Uptake (mg/g) | Reference |
|---|---|---|---|---|
| Megapol M (MM) Activated Carbon | 11 | 25 | 574.6 | nih.gov |
Formation of Byproducts during Degradation (e.g., Nitrosamines)
A significant concern regarding the degradation of chlorpheniramine, particularly during water and wastewater treatment processes involving oxidation or disinfection, is the formation of carcinogenic byproducts like N-nitrosamines. nih.govresearchgate.net Chlorpheniramine acts as a precursor to N-nitrosodimethylamine (NDMA). researchgate.netresearchgate.net
The formation of NDMA and other nitrosamines can occur during catalytic oxidation, such as the GO-Fe₃O₄-H₂O₂ system. nih.gov While this system is effective at degrading chlorpheniramine, it can also lead to the generation of these harmful byproducts. nih.gov Similarly, disinfection processes using chloramine (B81541) can result in a molar conversion of chlorpheniramine to NDMA of approximately 5.2–5.5%. researchgate.net The presence of the dimethylamine (B145610) functional group in the chlorpheniramine structure is a key factor in the formation of NDMA. researchgate.net
Advanced Formulation Research and Excipient Compatibility Studies of Chlorpheniramine Hydrochloride
Oral Solid Dispersions and Disintegrating Systems
Research into advanced oral delivery systems for chlorpheniramine (B86927) hydrochloride has focused on enhancing its release characteristics and improving patient compliance. Solid dispersions represent one such approach, where the drug is dispersed in a polymer matrix to modify its release profile. Studies have aimed to create extended-release forms of Chlorpheniramine Maleate (B1232345) (CPM) using water-insoluble polymers like Ethyl Cellulose (B213188) in a solid dispersion (SD) technique. latakia-univ.edu.sy This method can control the release of CPM, potentially reducing the frequency of administration. latakia-univ.edu.sy For instance, research using a solvent evaporation method showed that the amount of drug released decreased as the proportion of ethyl cellulose in the dispersion increased. A controlled release consistent with US pharmacopeia standards was achieved with a 1:7 drug-to-polymer ratio. latakia-univ.edu.sy
Oral Dissolving Films (ODFs): Polymer Selection and Drug Release Kinetics
Oral dissolving films (ODFs), also known as mouth dissolving films (MDFs), offer a convenient alternative to traditional tablets, dissolving rapidly in the oral cavity. ijirg.comijprajournal.com The selection of the film-forming polymer is a critical factor that governs the film's mechanical properties and drug release kinetics. researchgate.net
Various polymers have been investigated for the formulation of chlorpheniramine ODFs. Studies have shown that films formulated with lower viscosity grades of hydroxypropyl methylcellulose (B11928114) (HPMC), such as HPMC E3, exhibit superior drug release rates compared to those with higher viscosity grades like E5 and E15. jddtonline.inforesearchgate.net The inclusion of plasticizers, such as polyethylene (B3416737) glycol (PEG-400), has been found to yield good physicomechanical properties and enhance CPM release. jddtonline.inforesearchgate.netijpsr.com Furthermore, the addition of film modifiers like polyvinylpyrrolidone (B124986) K30 (PVP K30) and saliva-stimulating agents such as citric acid can further improve drug release properties. jddtonline.inforesearchgate.net The drug release mechanism from these films is often governed by diffusion. jddtonline.inforesearchgate.net Natural polymers, including sodium alginate and pectin, have also been successfully used, with one study showing a formulation releasing over 82% of the drug within 6 minutes. ijprajournal.com
| Polymer/Film Former | Key Additives | Key Finding on Drug Release | Source |
|---|---|---|---|
| HPMC E3 | PEG-400, PVP K30 | Superior CPM release rate compared to HPMC E5 and E15 formulations. | jddtonline.inforesearchgate.net |
| HPMC E6 | PEG-400 | Showed better results compared to other HPMC formulations in one study. | ijpsr.com |
| Sodium Alginate and Pectin | PEG-400, Glycerol, Sodium Starch Glycolate (B3277807) | Optimized formulation (F3) released 82.27% of the drug within 6 minutes. | ijprajournal.com |
Orally Disintegrating Tablets (ODTs): Super-Disintegrant Impact and In Vitro Release
Orally disintegrating tablets (ODTs) are designed to rapidly disintegrate in the mouth without the need for water, enhancing convenience for pediatric and geriatric patients. jchr.org The key to their rapid disintegration lies in the use of super-disintegrants.
Research has systematically evaluated the impact of different super-disintegrants, such as croscarmellose sodium (CCS), sodium starch glycolate (SSG), and crospovidone, on the performance of chlorpheniramine ODTs. jchr.orgpharmascholars.com These tablets are typically prepared using direct compression. jchr.org Studies indicate that the type and concentration of the super-disintegrant significantly affect the disintegration time and in-vitro drug release. pharmascholars.comresearchgate.net For example, one comparative study found that a formulation containing 10mg of Croscarmellose Sodium (CCS) demonstrated the fastest disintegration time and the most rapid drug release. jchr.org Another study focusing on sublingual tablets found that crospovidone performed better as a super-disintegrant compared to croscarmellose sodium and sodium starch glycolate, with disintegration occurring in 24 seconds. researchgate.net A formulation designated F6, using a super-disintegrant, showed 95.36% drug release within 15 minutes, following first-order kinetics and a Fickian release mechanism. researchgate.net
| Super-Disintegrant | Method | Key Finding on Disintegration/Release | Source |
|---|---|---|---|
| Croscarmellose Sodium (10mg) | Direct Compression | Exhibited the quickest disintegration time and fastest drug release among tested formulations. | jchr.org |
| Sodium Starch Glycolate | Direct Compression | Effective, but resulted in slower disintegration compared to CCS in the same study. | jchr.org |
| Crospovidone | Direct Compression | Disintegrated in 24 seconds, performing better than SSG (40 seconds) in a comparative study. | researchgate.net |
| Optimized Formulation (F6) | Direct Compression | Achieved 95.36% drug release within 15 minutes. | researchgate.net |
Topical and Transdermal Delivery Systems
Topical and transdermal delivery systems for this compound are being explored to provide localized action for skin allergies and to bypass the first-pass metabolism that reduces the bioavailability of orally administered doses to 25%-45%. nih.govresearchgate.net These systems aim to deliver the drug directly through the skin into the systemic circulation or to a local site of action. nih.govresearchgate.net Research has focused on various formulations, including gels, foams, and patches, using different polymers and penetration enhancers to optimize drug permeation. nih.govresearchgate.netnih.gov
Hydrogel Formulations and In Vitro Release Studies
Hydrogels are a popular vehicle for topical drug delivery due to their favorable properties. The choice of gelling agent significantly influences the in-vitro release of chlorpheniramine. Studies have investigated hydrogels prepared with various carbomer derivatives (e.g., Carbopol 934, 940, 941, 980, 981) and cellulose derivatives (e.g., hydroxypropylmethylcellulose, sodium carboxymethylcellulose, methylcellulose). nih.govresearchgate.net
Research has shown that the cross-linking density of the polymer is a critical factor; carbomers with the least cross-linking density, such as Carbopol 941 and 981, exhibit numerically higher drug release rates. nih.govresearchgate.net Similarly, the concentration of the polymer affects permeation, with lower concentrations of carbomer derivatives generally leading to maximum drug release profiles. researchgate.netresearchgate.net One study found that a formulation with 1% Carbopol 941 (F8) provided the maximum drug release through a cellulose membrane. nih.govresearchgate.net Among cellulose derivatives, HPMC showed a higher drug release rate compared to sodium carboxymethylcellulose (NaCMC). researchgate.net
| Gelling Agent (Polymer) | Key Finding on In Vitro Release | Source |
|---|---|---|
| Carbopol 941 and 981 | Showed numerically higher release than other carbomers due to lower cross-linking density. | nih.govresearchgate.net |
| Carbopol 941 (1%) | Exhibited the maximum drug release through a cellulose membrane in a comparative study. | nih.gov |
| Hydroxypropylmethylcellulose (HPMC) | Demonstrated a higher drug release rate compared to NaCMC. | researchgate.net |
Percutaneous Absorption Mechanisms
The primary barrier to percutaneous absorption is the stratum corneum. The mechanism for delivering this compound through the skin involves its release from the formulation and subsequent permeation through this barrier. researchgate.net To overcome this, formulations often include penetration enhancers. These enhancers typically work by interacting with the complex lipid structure of the stratum corneum, temporarily disrupting its barrier function and increasing drug permeation. mdpi.com
Physicochemical Compatibility with Pharmaceutical Excipients
It is important to note that while the focus of this article is this compound, detailed thermal analysis data in the public domain is more readily available for a different salt form, Chlorpheniramine Maleate. The following data and discussion, therefore, utilize Chlorpheniramine Maleate as a surrogate to illustrate the application of thermal analysis techniques in compatibility assessment. The thermal behavior of this compound may differ.
Thermal Analysis (DSC, TGA) for Compatibility Assessment
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for rapidly screening drug-excipient compatibility. pharmaexcipients.comnih.gov These methods require only a small amount of sample and can provide valuable insights into potential physical and chemical interactions. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. pharmaexcipients.com It is used to detect thermal events such as melting, crystallization, and glass transitions. In compatibility studies, changes in the melting point, shape, or enthalpy of the drug's endothermic peak when mixed with an excipient can indicate an interaction. pharmaexcipients.com
A study on Chlorpheniramine Maleate (CPM) provides a clear example of this application. The DSC thermogram of pure CPM shows a sharp endothermic peak corresponding to its melting point at approximately 135.66°C. nih.govresearchgate.net When CPM is mixed in a 1:1 ratio with various excipients, shifts in this peak can be observed. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. pharmaexcipients.com It is used to assess thermal stability and decomposition profiles. The TGA curve for Chlorpheniramine Maleate shows that it remains stable up to around 125.96°C, after which a significant mass loss occurs, with a maximum decomposition rate at approximately 197.08°C. nih.govresearchgate.net Incompatibility can be inferred if the drug's decomposition temperature is significantly lowered in the presence of an excipient.
The following table summarizes the DSC findings for Chlorpheniramine Maleate and its binary mixtures with common pharmaceutical excipients.
Interactive Data Table: DSC Thermal Events of Chlorpheniramine Maleate and Excipient Mixtures
| Substance | Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Chlorpheniramine Maleate (Pure) | Endothermic | 132.89 | 135.66 | -110.10 |
| CPM + Lactose | Endothermic | 129.55 | 132.66 | -49.09 |
| CPM + Magnesium Stearate (B1226849) | Endothermic | 122.98 | 128.99 | -46.90 |
| CPM + Mannitol | Endothermic | 130.22 | 132.99 | -49.99 |
| CPM + Corn Starch | Endothermic | 131.11 | 133.01 | -55.84 |
| CPM + Microcrystalline Cellulose | Endothermic | 130.99 | 133.88 | -52.01 |
Data sourced from studies on Chlorpheniramine Maleate. nih.govresearchgate.net
Impact on Formulation Stability and Drug Characteristics
The interactions observed through thermal analysis can have a significant impact on the stability of the final formulation and the characteristics of the drug. pharmaexcipients.com Changes in the solid-state properties of Chlorpheniramine can affect critical quality attributes of the dosage form.
The DSC data reveals that the addition of excipients generally leads to a decrease in the melting temperature and the enthalpy of fusion of Chlorpheniramine Maleate. researchgate.net This lowering and broadening of the endothermic peak can suggest a physical interaction, such as the formation of a eutectic mixture or the partial dissolution of the drug in the molten excipient. For instance, the mixture with magnesium stearate shows a notable depression of the melting peak, indicating a potential interaction. researchgate.net
In the case of the mixture with lactose, a second thermal event was observed, which was attributed to an exothermic reaction related to mass loss, suggesting a more complex interaction that could compromise the stability of the formulation. researchgate.net Similarly, the mixture with magnesium stearate also showed a second endothermic peak, indicative of sample decomposition. researchgate.net
The TGA results complement the DSC findings by providing information on thermal stability. The decomposition of drugs in well-defined thermal events is a key indicator of their stability profile. nih.gov A significant decrease in the decomposition temperature of Chlorpheniramine in the presence of an excipient would be a major concern for the long-term stability of the product, especially if the formulation is to be exposed to higher temperatures during manufacturing or storage. The TGA curve for pure Chlorpheniramine Maleate shows stability up to 125.96°C, a benchmark against which its mixtures with excipients can be compared. nih.govresearchgate.net
The following table summarizes the TGA findings for pure drugs studied alongside Chlorpheniramine Maleate.
Interactive Data Table: TGA Decomposition Data for Active Pharmaceutical Ingredients
| Substance | Onset of Decomposition (°C) | Maximum Decomposition Rate (°C) |
| Paracetamol | 148.05 | 254.07 |
| Chlorpheniramine Maleate | 125.96 | 197.08 |
| Phenylephrine (B352888) Hydrochloride | 155.05 | 248.00 and 276.00 |
Data sourced from studies on Chlorpheniramine Maleate and other APIs. nih.govresearchgate.net
Emerging Mechanistic Research: Antiviral and Immunomodulatory Investigations of Chlorpheniramine
Antiviral Activity against Respiratory Viruses (e.g., SARS-CoV-2, Influenza)
In vitro studies have demonstrated that chlorpheniramine (B86927) maleate (B1232345) exhibits multiple modes of antiviral action against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). biorxiv.orgresearchgate.net This broad-spectrum activity is attributed to its ability to interfere with several key stages of the viral replication cycle. biorxiv.org Evidence also suggests potent antiviral activity against various strains of influenza A and B viruses. nih.gov
Chlorpheniramine has been shown to interfere with the initial step of viral infection by inhibiting the adsorption of the virus to host cells. biorxiv.orgresearchgate.net This mechanism is believed to involve the disruption of the interaction between the viral spike protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptors. nih.gov By blocking or interfering with this binding process, chlorpheniramine can prevent the virus from gaining entry into the host cells. esmed.org
Beyond inhibiting viral entry, chlorpheniramine also demonstrates the ability to suppress viral replication within the host cell. biorxiv.orgresearchgate.net Studies have indicated that it can reduce the synthesis of viral RNA. nih.gov This inhibition of the replication machinery is a critical step in halting the proliferation of the virus after it has entered a cell. nih.govnih.gov
Research has also pointed to direct virucidal properties of chlorpheniramine, meaning it can directly inactivate the virus. biorxiv.orgresearchgate.net In one in vitro study, a nasal spray formulation containing chlorpheniramine maleate was found to reduce the SARS-CoV-2 viral load by 99.7% after 25 minutes of contact time. nih.govnih.gov This suggests that the compound can have a direct, destructive effect on the viral particles themselves. nih.gov
Molecular docking analyses have provided insights into the specific molecular interactions between chlorpheniramine and essential viral proteins. biorxiv.org These studies have shown that chlorpheniramine can interact with the main protease (Mpro or 3CLpro), the spike protein receptor, and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. biorxiv.orgnih.gov The interactions are primarily hydrophobic in nature. biorxiv.org Notably, a hydrogen bond has been observed to form between chlorpheniramine and the active site of the RNA polymerase, which may contribute to its ability to inhibit viral replication. biorxiv.orgnih.gov
Anti-inflammatory Properties
In addition to its antiviral actions, chlorpheniramine possesses anti-inflammatory and immunomodulatory properties that contribute to its therapeutic potential. biorxiv.org These effects are believed to be independent of its H1-receptor blockade activity and involve the modulation of various inflammatory pathways. nih.gov
As a first-generation H1 antihistamine, chlorpheniramine's primary mechanism involves competitively binding to H1 receptors, thereby blocking the release of histamine (B1213489) from mast cells. researchgate.net The release of histamine is a key event in the inflammatory cascade, leading to the classic symptoms of an allergic reaction. psychiatrist.com Beyond histamine, the degranulation of mast cells and basophils also releases other proinflammatory agents, including prostaglandins (B1171923) and leukotrienes. psychiatrist.com In vitro studies have shown that H1-antihistamines can reduce the release of these proinflammatory mediators. nih.gov Furthermore, research indicates that chlorpheniramine can attenuate the inhibitory effects of histamine by suppressing the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway in the inflammatory response. nih.gov
Data Tables
Table 1: Summary of Antiviral Mechanisms of Chlorpheniramine
| Mechanism | Target Virus | Key Findings |
|---|---|---|
| Inhibition of Viral Adsorption | SARS-CoV-2 | Interferes with the binding of the viral spike protein to host cell ACE2 receptors. nih.govesmed.org |
| Suppression of Viral Replication | SARS-CoV-2 | Reduces viral RNA synthesis. nih.gov |
| Direct Virucidal Effect | SARS-CoV-2 | A nasal spray formulation reduced viral load by 99.7% in vitro. nih.govnih.gov |
| Molecular Interaction | SARS-CoV-2 | Binds to main protease, spike protein, and RNA polymerase via hydrophobic interactions and hydrogen bonds. biorxiv.orgnih.gov |
Table 2: Summary of Anti-inflammatory Mechanisms of Chlorpheniramine
| Mechanism | Key Findings |
|---|
| Modulation of Inflammatory Mediators | Blocks histamine release by binding to H1 receptors. researchgate.net Reduces the release of prostaglandins and leukotrienes from mast cells and basophils. nih.govpsychiatrist.com Suppresses NF-κB activation. nih.gov |
Suppression of Cytokine Storm Pathways
A cytokine storm is a severe immune reaction where the body releases an excessive amount of pro-inflammatory cytokines, leading to potentially life-threatening inflammation and organ damage. nih.gov Research suggests that antihistamines may play a role in mitigating this hyperinflammatory response. nih.gov Specifically, chlorpheniramine has been investigated for its potential to suppress the nuclear factor-kappa B (NF-κB) pathway, a key signaling cascade involved in the production of inflammatory cytokines. nih.govnih.gov By inhibiting NF-κB activation, chlorpheniramine may help to reduce the overproduction of these inflammatory mediators, thereby dampening the cytokine storm. nih.govnih.gov Studies have indicated that antihistamines can modulate the immune response, which may be beneficial in controlling the cytokine storm associated with conditions like COVID-19. nih.gov The anti-inflammatory properties of chlorpheniramine, potentially unrelated to its H1-receptor antagonism, are a subject of ongoing investigation. nih.gov
Immunomodulatory Effects
Beyond its impact on cytokine production, chlorpheniramine exhibits broader immunomodulatory effects. biorxiv.org These effects are linked to its ability to influence various immune cells and pathways. As a first-generation H1 antihistamine, its primary mechanism involves blocking the action of histamine on H1 receptors, which in itself has immunomodulatory consequences given histamine's role in the immune response. researchgate.netnih.gov
Enhancement of Mucosal Immunity
Recent studies have highlighted the potential of intranasally administered chlorpheniramine maleate (iCPM) to enhance mucosal immunity. nih.govcov19longhaulfoundation.org This is particularly relevant for respiratory infections where the nasal mucosa is a primary site of entry for pathogens. nih.gov The proposed mechanism involves the activation of bitter taste receptors (T2Rs) in the respiratory tract. cov19longhaulfoundation.org Activation of these receptors is thought to stimulate the production of nitric oxide, enhance mucociliary clearance, and promote the synthesis of antimicrobial peptides, all of which contribute to a more robust mucosal defense. cov19longhaulfoundation.org Furthermore, by maintaining the integrity of the airway surface liquid, chlorpheniramine may support the physical barrier function of the mucosa. nih.gov
Genotoxicity and Oxidative Stress Mechanisms
The potential for chlorpheniramine to induce genotoxicity and oxidative stress has been the subject of recent investigation. doaj.orgmazums.ac.ir Studies using human peripheral blood lymphocytes have explored the impact of varying concentrations of chlorpheniramine on DNA damage. doaj.orgmazums.ac.ir
Research has shown that at high concentrations (1.5 mM), chlorpheniramine can significantly induce genotoxicity. doaj.orgmazums.ac.irmazums.ac.ir This effect was not observed at lower concentrations (0.1, 0.5, and 0.75 mM). mazums.ac.irmazums.ac.ir The genotoxic effects at high concentrations are believed to be mediated, at least in part, by oxidative stress. doaj.orgmazums.ac.ir This is supported by findings of increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a depletion in glutathione (B108866) (GSH), a key antioxidant, at these higher concentrations. doaj.orgmazums.ac.irmazums.ac.ir These results suggest that at high doses, chlorpheniramine may disrupt the balance between the production of reactive oxygen species and the body's antioxidant defenses, leading to cellular damage. mazums.ac.ir
Below is a data table summarizing the findings on chlorpheniramine-induced genotoxicity and oxidative stress in human lymphocytes. doaj.orgmazums.ac.ir
| Concentration of Chlorpheniramine | DNA Damage (Comet Assay) | Malondialdehyde (MDA) Levels | Glutathione (GSH) Levels |
| 0.1 mM | No significant increase | Not significantly changed | Not significantly changed |
| 0.5 mM | No significant increase | Not significantly changed | Not significantly changed |
| 0.75 mM | No significant increase | Not significantly changed | Not significantly changed |
| 1.5 mM | Significant increase | Significant increase | Significant depletion |
Q & A
What analytical methods are recommended for quantifying chlorpheniramine hydrochloride in multi-component formulations, and how are they validated?
Basic Research Focus :
Reverse-phase HPLC with UV detection is the gold standard for quantifying this compound in combination with drugs like pseudoephedrine, phenylephrine, or paracetamol. A typical setup includes:
- Column : C18 (e.g., Nucleodur C18, 250 mm × 4.6 mm, 5 µm)
- Mobile Phase : Gradient elution with methanol and phosphate buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.0–4.0) to resolve overlapping peaks .
- Detection : UV at 257 nm for chlorpheniramine and 210–220 nm for adrenergic agents.
Validation Parameters : - Linearity : R² ≥ 0.999 over 0.016–0.160 mg/mL for chlorpheniramine.
- Precision : ≤2% RSD for intraday/interday variability.
- Recovery : 98–102% via spiked placebo samples .
How should dissolution testing be designed for extended-release formulations containing this compound?
Advanced Research Focus :
For extended-release capsules/tablets (e.g., chlorpheniramine maleate + pseudoephedrine HCl), USP guidelines recommend:
- Apparatus : Paddle (USP II) at 50 rpm.
- Medium : Water (900 mL, 37°C).
- Sampling Times : 3, 6, and 12 hours to assess sustained release.
- Tolerances : Acceptance criteria follow USP Table 2, requiring ≥80% dissolved at 12 hours. Quantify using HPLC with method specificity for degradation products .
What experimental designs address content uniformity challenges in this compound tablets?
Advanced Research Focus :
Fractional factorial designs optimize excipient-drug interactions. For example:
- Variables : Active ingredient (±20% of label claim), lactose filler (adjusted to maintain tablet weight).
- Response Metrics : Content uniformity (RSD ≤6%) via NIR spectroscopy or HPLC.
- Critical Factors : Blend time, compression force, and particle size distribution. Validation includes ANOVA to identify significant variables .
How can researchers resolve assay discrepancies in this compound formulations?
Data Contradiction Analysis :
Discrepancies (e.g., failed assays in regulatory tests) often arise from:
- Excipient Interference : Polysorbates or preservatives may quench UV signals. Mitigate by adjusting mobile phase pH or using diode-array detection .
- Degradation Products : Hydrolysis or oxidation products (e.g., chlorpheniramine nitrile) require stability-indicating methods. Use forced degradation studies (acid/alkali, heat, light) to identify impurities .
What stability-indicating parameters are critical for this compound in liquid formulations?
Advanced Research Focus :
For oral liquids/nasal drops:
- pH Range : 3.5–5.5 to prevent hydrolysis.
- Storage Conditions : 2–8°C for long-term stability; avoid light exposure.
- Analytical Monitoring : Track free base formation (via titration) and microbial growth (via preservative efficacy testing) .
How do pharmacopeial standards (USP/NF) regulate this compound combinations?
Regulatory Compliance Focus :
USP monographs specify:
- Identification Tests : IR spectroscopy match to USP reference standards.
- Impurity Limits : ≤0.5% for individual impurities (e.g., chlorpheniramine nitrile).
- Labeling Requirements : Dissolution test compliance must be declared (e.g., "Meets USP Dissolution Test 1") .
What are the challenges in developing chiral separation methods for this compound?
Advanced Methodological Focus :
Chlorpheniramine exists as racemic mixtures (dextro-/levo-rotatory isomers). Separation strategies include:
- Chiral Columns : Cyclodextrin-based stationary phases.
- Mobile Phase : Hexane-isopropanol (95:5) with 0.1% diethylamine.
- Detection : Polarimetric or circular dichroism detectors .
How can researchers mitigate matrix effects in biological samples during chlorpheniramine quantification?
Advanced Analytical Focus :
For plasma/urine samples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
